2-phenoxy-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide
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Overview
Description
“2-phenoxy-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide” is a chemical compound that contains a total of 40 bonds, including 27 non-H bonds, 17 multiple bonds, 4 rotatable bonds, 1 double bond, and 16 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 secondary amide (aliphatic), 1 ether (aromatic), and 1 Pyrazole .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves a one-step process from saturated ketones and 3-aminopyrazoles . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .Molecular Structure Analysis
The molecular structure of this compound includes a total of 40 bonds; 27 non-H bond(s), 17 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 16 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 secondary amide(s) (aliphatic), 1 ether(s) (aromatic), 1 Pyrazole .Chemical Reactions Analysis
The chemical reaction for the synthesis of pyrazolo[1,5-a]pyrimidines involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .Scientific Research Applications
Antifungal and Antimicrobial Activities
Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antifungal abilities. For instance, specific derivatives have demonstrated good antifungal capabilities against phytopathogenic fungi such as Colletotrichum gloeosporioides, showcasing their potential in addressing plant diseases and contributing to agricultural biosecurity (Jin Zhang et al., 2016). Furthermore, novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties, indicating their potential as antimicrobial agents (A. Rahmouni et al., 2016).
Anti-inflammatory Properties
Certain pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and found to possess anti-inflammatory properties, significantly reducing inflammation without causing ulcerogenic activity. This discovery offers a promising avenue for developing new anti-inflammatory drugs with reduced gastrointestinal side effects (G. Auzzi et al., 1983).
Herbicidal Activity
Studies on novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties have highlighted their potential as herbicides. Preliminary bioassays have indicated these compounds possess significant herbicidal activity against crops like rape and barnyard grass, suggesting their utility in weed management and agricultural productivity enhancement (H. Liu et al., 2007).
Antioxidant and Pharmacological Activities
Phenothiazine derivatives, for example, have been synthesized and characterized for their antioxidant and pharmacological activities. Such studies underscore the potential of pyrazolo[1,5-a]pyrimidine derivatives in developing treatments for various health conditions due to their pharmacological properties (M. Narule et al., 2015).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives have been a significant focus, leading to the discovery of compounds with anticancer, anti-5-lipoxygenase, and antimicrobial activities. This area of research holds promise for the development of new therapeutic agents for various diseases (A. Farag et al., 2009).
Mechanism of Action
Mode of Action
The mode of action of 2-phenoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide The compound’s interaction with its targets and the resulting changes are subject to further investigation .
Biochemical Pathways
The biochemical pathways affected by 2-phenoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide More detailed studies are needed to elucidate these pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-phenoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide Further pharmacokinetic studies are needed to determine these properties .
Result of Action
The molecular and cellular effects of the action of 2-phenoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide Additional research is necessary to describe these effects .
Biochemical Analysis
Biochemical Properties
This compound interacts with various biomolecules. It is a highly selective antagonist of ERβ, possessing 36-fold selectivity for ERβ over ERα . It has been used in scientific research to study the function of this receptor .
Cellular Effects
2-phenoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide has significant effects on various types of cells. For instance, it has been found to significantly enhance cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both receptors .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules. As a silent antagonist of ERβ, it blocks the augmentation of norepinephrine (NE) in the hypothalamic arcuate (ARH) .
Properties
IUPAC Name |
2-phenoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O2/c1-10(25-12-5-3-2-4-6-12)15(24)21-11-8-20-14-7-13(16(17,18)19)22-23(14)9-11/h2-10H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTXWMBSTQISOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN2C(=CC(=N2)C(F)(F)F)N=C1)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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